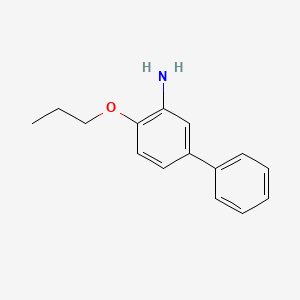

3-Amino-4-propoxybiphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-propoxybiphenyl is a biochemical compound with the molecular formula C15H17NO and a molecular weight of 227.30 . It is used for proteomics research .

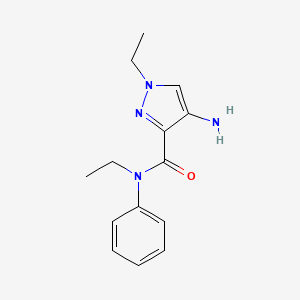

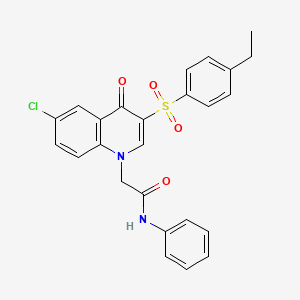

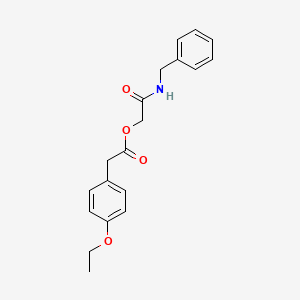

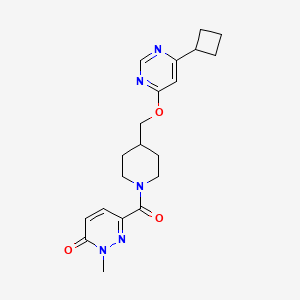

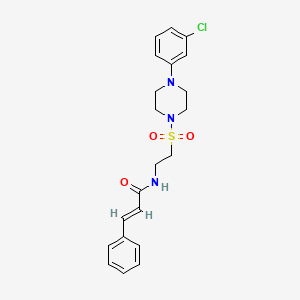

Molecular Structure Analysis

The molecular structure of 3-Amino-4-propoxybiphenyl is represented by the SMILES notation: CCCOC1=C (C=C (C=C1)C2=CC=CC=C2)N . This indicates that the compound contains a propoxy group (CCCOC) and an amino group (N) attached to a biphenyl core.Scientific Research Applications

Mechanochromic Materials

- Transient Mechanochromism in Epoxy Vitrimer Composites : Research on compounds like 4-Aminophenyl disulfide, similar in functionality to 3-Amino-4-propoxybiphenyl, reveals their application in creating reprocessable, repairable, and recyclable epoxy networks that exhibit mechanochromic effects. These effects are due to radical species formed upon damage, illustrating potential applications in smart materials that respond to mechanical stress (Luzuriaga et al., 2016).

Organic Synthesis

- Oxidative Radical Arylation of Anilines : The formation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines, involving compounds structurally related to 3-Amino-4-propoxybiphenyl, indicates its potential application in synthetic organic chemistry. This process utilizes dioxygen from air as an oxidant, highlighting an environmentally benign methodology for constructing complex biphenyl structures (Hofmann et al., 2014).

Corrosion Inhibition

- Corrosion Control of Mild Steel : Similar compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrate significant inhibition performance on mild steel in acidic environments. This suggests potential applications of 3-Amino-4-propoxybiphenyl as a corrosion inhibitor, given its structural affinity for bonding to metal surfaces and protecting them from corrosion (Bentiss et al., 2009).

Safety and Hazards

Future Directions

While specific future directions for 3-Amino-4-propoxybiphenyl are not mentioned in the sources I found, there is a general trend in the field towards developing continuous-flow and safe synthesis approaches for similar compounds . This could potentially increase productivity and reduce the risk of thermal runaway during synthesis .

Mechanism of Action

Target of Action

This compound is a biochemical used in proteomics research , but its specific targets within the proteome are not explicitly mentioned

Mode of Action

It’s known that the compound is used in suzuki–miyaura cross-coupling reactions , a type of carbon–carbon bond forming reaction. In these reactions, the compound may act as an organoboron reagent

Biochemical Pathways

As a biochemical used in proteomics research , it may be involved in various pathways depending on the context of the research

Pharmacokinetics

Information about its bioavailability, metabolism, and excretion is currently lacking . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

As a biochemical used in proteomics research , it may have various effects depending on the context of the research

properties

IUPAC Name |

5-phenyl-2-propoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-10-17-15-9-8-13(11-14(15)16)12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCDNWDWHXHHQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)

![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)

![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)

![[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2857502.png)

![4-Pyrazol-1-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2857504.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2857511.png)

![1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857513.png)